molecular formula C13H16N4O3S B6522950 N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide CAS No. 902657-31-2

N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide

Cat. No.: B6522950
CAS No.: 902657-31-2
M. Wt: 308.36 g/mol
InChI Key: CCPAIAVFQLQPNO-UHFFFAOYSA-N
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Description

N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring, which is a five-membered heterocyclic aromatic ring containing two nitrogen atoms, and a sulfonamide group attached to a phenyl ring, which is further connected to an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the reaction of hydrazine with a β-diketone to form the pyrazole ring, followed by subsequent functionalization to introduce the sulfonamide and acetamide groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or other strong bases.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups replace the original ones.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrazole core makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine: In medicine, N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide can be explored for its therapeutic potential. Its sulfonamide group, in particular, is known for its antimicrobial properties, making it useful in the development of new antibiotics.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its stability and reactivity make it suitable for various applications.

Comparison with Similar Compounds

  • Pyrazole derivatives: Other pyrazole-based compounds with similar functional groups.

  • Sulfonamide drugs: Compounds containing sulfonamide groups used in antibiotics.

  • Acetamide derivatives: Compounds with acetamide groups used in various chemical applications.

Uniqueness: N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide stands out due to its specific combination of a pyrazole ring, sulfonamide group, and acetamide group. This unique structure allows for diverse chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[4-[(1,3-dimethylpyrazol-4-yl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c1-9-13(8-17(3)15-9)21(19,20)16-12-6-4-11(5-7-12)14-10(2)18/h4-8,16H,1-3H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPAIAVFQLQPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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